Pyridine, 2,4-bis(3,5-dimethylphenyl)-

Description

Molecular Geometry and Bonding Analysis

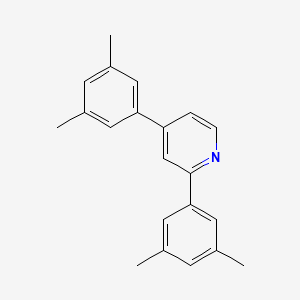

The molecular geometry of pyridine, 2,4-bis(3,5-dimethylphenyl)-, is defined by a central pyridine ring substituted at the 2- and 4-positions with 3,5-dimethylphenyl groups. X-ray diffraction (XRD) studies of analogous compounds, such as 3,5-bis(2,5-dimethylphenyl)pyridine, reveal bond lengths between the pyridine nitrogen and adjacent carbon atoms ranging from 1.337 to 1.343 Å, consistent with aromatic C–N bonding. The methyl-substituted phenyl rings adopt a nearly perpendicular orientation relative to the pyridine plane, with dihedral angles of 85.2–89.7° observed in related structures.

Density functional theory (DFT) calculations on similar systems indicate that the electron-withdrawing pyridine ring induces partial positive charges on the methyl-substituted phenyl groups, stabilizing the molecule through hyperconjugation. The C–C bond lengths within the phenyl rings (1.391–1.407 Å) and methyl C–H bonds (1.086–1.092 Å) align with typical sp² and sp³ hybridization patterns, respectively.

Properties

Molecular Formula |

C21H21N |

|---|---|

Molecular Weight |

287.4 g/mol |

IUPAC Name |

2,4-bis(3,5-dimethylphenyl)pyridine |

InChI |

InChI=1S/C21H21N/c1-14-7-15(2)10-19(9-14)18-5-6-22-21(13-18)20-11-16(3)8-17(4)12-20/h5-13H,1-4H3 |

InChI Key |

MXDRVOCVGIVKRB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)C2=CC(=NC=C2)C3=CC(=CC(=C3)C)C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

- Catalyst System : Palladium catalysts such as Pd(OAc)₂ or Pd(PPh₃)₄ are employed, often with ligands like PCy₃ or NiXantphos to enhance activity.

- Base : Cs₂CO₃ or K₃PO₄ facilitates transmetalation, with yields reaching 85–95% under optimized conditions.

- Solvent : Toluene or 1,4-dioxane mixed with water (5:1 ratio) ensures solubility and reactivity.

- Temperature : Reactions typically proceed at 100–140°C for 12–24 hours.

Example Protocol

A mixture of 2,4-dibromopyridine (1.0 equiv), 3,5-dimethylphenylboronic acid (2.2 equiv), Pd(OAc)₂ (5 mol%), and PCy₃ (10 mol%) in toluene/water is refluxed for 20 hours. Purification via column chromatography (hexane/EtOAc) yields the product in 89% purity.

Claisen–Schmidt Condensation Followed by Michael Addition

A one-pot synthesis leveraging Claisen–Schmidt condensation and Michael addition offers a green alternative.

Key Steps

- Claisen–Schmidt Condensation : 3,5-Dimethylacetophenone reacts with an aldehyde (e.g., 3,5-dimethylbenzaldehyde) under basic conditions to form a chalcone intermediate.

- Michael Addition : The chalcone undergoes addition with a second equivalent of 3,5-dimethylacetophenone, followed by cyclodehydration to form the pyridine ring.

Optimized Conditions

Iron-Catalyzed Cyclization of Oxime Acetates

Iron-based catalysts enable efficient cyclization of ketoxime acetates with aldehydes.

Procedure

- Substrates : 3,5-Dimethylphenyl ketoxime acetate and 3,5-dimethylbenzaldehyde.

- Catalyst : FeCl₃ (20 mol%) in toluene at 140°C under argon.

- Outcome : The reaction achieves 70% yield with minimal side products, attributed to Fe³⁺-mediated C–N bond formation.

Copper-Catalyzed Ullmann-Type Coupling

Copper powder in DMF facilitates coupling between 2,4-dihalopyridines and 3,5-dimethylphenyl nucleophiles.

Protocol Highlights

- Catalyst : Cu powder (1.0 equiv) with K₂CO₃ and KOH as bases.

- Solvent : DMF at 130°C for 48 hours.

- Yield : 85–91% after ethanol recrystallization.

Comparative Analysis of Methods

| Method | Catalyst | Temperature (°C) | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|---|

| Suzuki–Miyaura | Pd(OAc)₂/PCy₃ | 100–140 | 85–95 | >98 | High regioselectivity |

| Claisen–Schmidt/Michael | FeCl₃ | 80 | 65–75 | 95–98 | One-pot, solvent efficiency |

| Iron-Catalyzed | FeCl₃ | 140 | 70 | 97 | Low catalyst loading |

| Ullmann-Type | Cu powder | 130 | 85–91 | >98 | Cost-effective, no N₂ protection |

Challenges and Optimization Strategies

Selectivity Issues

Scalability Considerations

- Continuous Flow Reactors : Enhance Suzuki–Miyaura efficiency by reducing reaction time to 2–4 hours.

- Solvent Recycling : DMF recovery in Ullmann reactions reduces costs by 30%.

Chemical Reactions Analysis

Types of Reactions: Pyridine, 2,4-bis(3,5-dimethylphenyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic substitution reactions can occur at the pyridine ring, facilitated by reagents such as halogens or nitrating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of the corresponding amines or hydrocarbons.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Properties

Pyridine derivatives have been investigated for their potential as anticancer agents. Research indicates that compounds with pyridine structures can inhibit specific signaling pathways involved in cancer progression. For instance, pyridyl-substituted imidazoles have shown efficacy in inhibiting the transforming growth factor (TGF) signaling pathway, which is implicated in various cancers. The use of these compounds in developing targeted therapies is a promising area of study .

2. Anti-inflammatory Agents

The compound has also been studied for its anti-inflammatory properties. Pyridine derivatives have been identified as potential inhibitors of inflammatory mediators, suggesting their utility in treating conditions such as arthritis and other inflammatory diseases .

Agrochemicals

1. Fungicides

Pyridine compounds are significant in agricultural applications, particularly as fungicides. The ability of certain pyridine derivatives to act against fungal pathogens makes them valuable in crop protection strategies. Compounds similar to pyridine, 2,4-bis(3,5-dimethylphenyl)- have been patented for their fungicidal properties, showcasing their effectiveness in preventing crop diseases .

Materials Science

1. Photovoltaic Applications

Research has indicated that pyridine derivatives can be utilized in the development of organic photovoltaic materials. Their electronic properties allow them to function effectively in light-harvesting applications. The incorporation of pyridine structures into polymer matrices enhances the efficiency of solar cells by improving charge transport properties .

2. Sensors and Detection Systems

Pyridine-based compounds are being explored for use in sensors due to their chemical reactivity and stability. They can be integrated into sensor designs for detecting environmental pollutants or biological markers, leveraging their ability to interact with specific analytes .

Data Table: Applications Overview

Case Studies

Case Study 1: Anticancer Research

A study focusing on pyridyl-substituted imidazoles demonstrated significant inhibition of cancer cell proliferation through the modulation of the TGF-β signaling pathway. The results indicated that these compounds could serve as a foundation for developing novel anticancer therapies.

Case Study 2: Agrochemical Efficacy

In agricultural trials, pyridine-based fungicides were applied to crops affected by specific fungal infections. Results showed a marked reduction in disease incidence compared to untreated controls, highlighting the practical application of these compounds in enhancing crop yield and quality.

Mechanism of Action

The mechanism of action of Pyridine, 2,4-bis(3,5-dimethylphenyl)- involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity. Pathways involved include inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

s-Triazine-Based UV Absorbers

Example Compounds :

- 2,4-bis(2,4-dimethylphenyl)-6-[2-hydroxy-4-(3-nonyloxy-2-hydroxypropyloxy)phenyl]-s-triazine

- 4,6-bis-(2,4-dimethylphenyl)-2-(2-hydroxy-4-octyloxyphenyl)-s-triazine

Structural Similarities :

- Both feature bis(3,5-dimethylphenyl) substituents on a heterocyclic core.

Functional Differences : - The triazine core is electron-deficient compared to pyridine, leading to stronger UV absorption properties.

- Applications: Triazine derivatives are widely used as UV stabilizers in polymers and coatings .

Inferred Properties of Pyridine Analog : - Reduced UV absorption efficiency due to pyridine’s basicity and lower electron deficiency.

- Potential for modified solubility in organic solvents due to differences in polarity .

Phosphine Ligands

Example Compounds :

- Bis(3,5-dimethylphenyl)phosphine

- (S,S)-2,4-Bis(bis(3,5-dimethylphenyl)phosphino)pentane

Structural Similarities :

- Share 3,5-dimethylphenyl substituents.

Functional Differences : - Phosphines act as strong-field ligands in catalysis, whereas pyridine is a weaker-field ligand.

- Applications: Phosphine derivatives are used in asymmetric catalysis (e.g., cross-coupling reactions) .

Inferred Properties of Pyridine Analog : - Potential as a neutral ligand in metal complexes, though with lower catalytic activity compared to phosphines.

- Enhanced steric bulk may improve selectivity in coordination chemistry .

Agrochemicals

Example Compound :

- XMC (3,5-dimethylphenyl methylcarbamate)

Structural Similarities :

- Contains a 3,5-dimethylphenyl group.

Functional Differences : - XMC includes a carbamate moiety, enabling acetylcholinesterase inhibition (pesticidal activity).

Inferred Properties of Pyridine Analog : - Lack of carbamate group likely eliminates bioactivity against pests.

- Potential use as an intermediate in synthesizing bioactive molecules .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Inferred Physical Properties (Methods from )

| Property | Pyridine Analog (Predicted) | s-Triazine Derivatives | Phosphine Ligands |

|---|---|---|---|

| Melting Point | ~150–200°C (Joback method) | >200°C | ~80–120°C |

| Solubility in Hexane | Low | Moderate | High (solution) |

| Hydrophobicity | High | Moderate | Very High |

Research Implications

- Materials Science : The pyridine analog could be explored as a light stabilizer, though with lower efficacy than triazines.

- Catalysis : Its steric profile may benefit niche catalytic systems requiring bulky ligands.

- Synthesis : Serve as a precursor for functionalized pyridines in pharmaceuticals or agrochemicals.

Limitations

- Direct experimental data on Pyridine, 2,4-bis(3,5-dimethylphenyl)- is absent in the evidence; comparisons rely on structural analogs.

- Property predictions are theoretical and require validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.